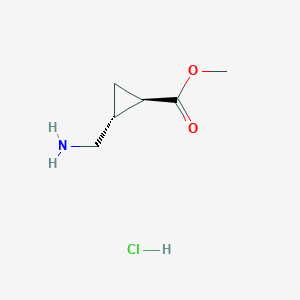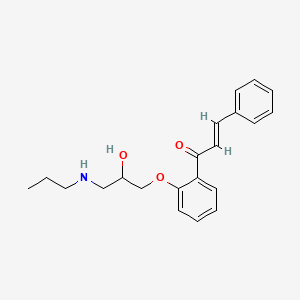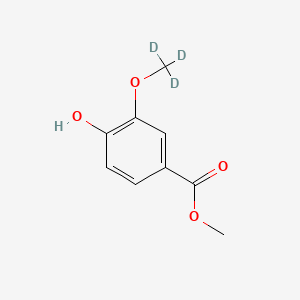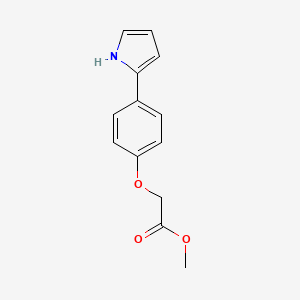![molecular formula C₂₆H₃₇NO₁₄ B1148113 [1S-(1α,4α,5β,6α)]-4,6-Dideoxy-4-[[4,5,6-tris(acetyloxy)-3-[(acetyloxy)methyl]-2-cyclohexen-1-yl]ami CAS No. 80943-42-6](/img/no-structure.png)
[1S-(1α,4α,5β,6α)]-4,6-Dideoxy-4-[[4,5,6-tris(acetyloxy)-3-[(acetyloxy)methyl]-2-cyclohexen-1-yl]ami
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1S-(1α,4α,5β,6α)]-4,6-Dideoxy-4-[[4,5,6-tris(acetyloxy)-3-[(acetyloxy)methyl]-2-cyclohexen-1-yl]amino]-α-D-glucopyranoside 2,3-Diacetate Methyl Ester” is an intermediate in the synthesis of Pseudo Acarbose, an homolog of Acarbose, used in the treatment of diabetes .
Synthesis Analysis
The compound is an intermediate in the synthesis of Pseudo Acarbose . Unfortunately, the specific synthesis process was not found in the search results.Molecular Structure Analysis
The molecular formula of the compound is C26H37NO14 and it has a molecular weight of 587.57 . The IUPAC name is [(3S,4S,5S,6R)-4,5,6-triacetyloxy-3-[[ (2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-methoxy-2-methyloxan-3-yl]amino]cyclohexen-1-yl]methyl acetate .Physical And Chemical Properties Analysis
The compound is soluble in Chloroform, DCM, and Methanol . The InChI Key is ULVLSYOHFCNABW-JEQKWBDBSA-N .properties
CAS RN |
80943-42-6 |
|---|---|
Product Name |
[1S-(1α,4α,5β,6α)]-4,6-Dideoxy-4-[[4,5,6-tris(acetyloxy)-3-[(acetyloxy)methyl]-2-cyclohexen-1-yl]ami |
Molecular Formula |
C₂₆H₃₇NO₁₄ |
Molecular Weight |
587.57 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






